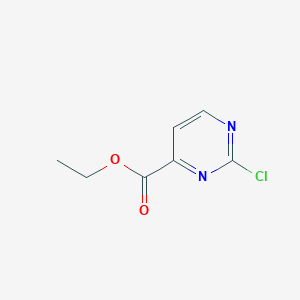

Ethyl 2-chloropyrimidine-4-carboxylate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. gsconlinepress.com Its unique electronic properties and ability to be readily modified at multiple positions make it an attractive starting point for the design of new drugs. nih.govnih.gov

The study of pyrimidines dates back to the 19th century, with initial investigations focusing on compounds derived from nucleic acids. britannica.com A significant milestone in the synthetic history of this class of compounds was the work of German chemist Wilhelm Pinner in 1884, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org This reaction, now known as the Pinner pyrimidine synthesis, laid the groundwork for the systematic exploration of pyrimidine chemistry. slideshare.netslideshare.net Shortly after, in 1900, the parent pyrimidine compound was first prepared by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org These early synthetic efforts opened the door to the creation of a vast library of pyrimidine derivatives, fueling research into their chemical properties and potential applications.

The pyrimidine ring is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. microbenotes.comresearchgate.net Beyond their role in genetics, pyrimidine derivatives are found in a wide array of natural products, including vitamins like thiamine (B1217682) (Vitamin B1). novapublishers.com

In the realm of synthetic molecules, the pyrimidine core is present in numerous FDA-approved drugs. nih.govresearchgate.net The structural versatility of the pyrimidine ring allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Pyrimidine-based compounds have been developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. gsconlinepress.comnih.gov

Table 1: Examples of Bioactive Molecules Containing a Pyrimidine Core

| Compound Name | Biological Activity | Therapeutic Area |

| 5-Fluorouracil | Anticancer | Oncology |

| Zidovudine (AZT) | Antiviral | HIV/AIDS |

| Trimethoprim | Antibacterial | Infectious Diseases |

| Imatinib | Anticancer | Oncology |

| Rosuvastatin | HMG-CoA reductase inhibitor | Cardiovascular |

Given the vast number of known pyrimidine compounds, a systematic classification is essential for navigating the chemical literature. Pyrimidine derivatives can be categorized based on several criteria:

Based on the nature of substituents: This is the most common classification method. Derivatives are grouped according to the functional groups attached to the pyrimidine ring, such as aminopyrimidines, hydroxypyrimidines (which often exist as their tautomeric pyrimidone forms), halogenated pyrimidines, and pyrimidine carboxylic acids. utah.eduiarc.fr

Based on the ring system: Pyrimidines can be part of a fused ring system, where the pyrimidine ring is fused with another ring, such as in purines (pyrimidine fused with an imidazole (B134444) ring) or pteridines (pyrimidine fused with a pyrazine (B50134) ring). nih.gov

Based on their biological origin and function: This classification is particularly relevant in biochemistry and medicinal chemistry, grouping pyrimidines as nucleobases, vitamins, or synthetic drugs. novapublishers.com

Focus on Halogenated Pyrimidine Carboxylates

Within the broad family of pyrimidine derivatives, halogenated pyrimidine carboxylates represent a particularly important subclass for synthetic chemists. These compounds, such as Ethyl 2-chloropyrimidine-4-carboxylate, are bifunctional molecules that possess both a reactive halogen atom and an ester group, offering multiple avenues for further chemical modification.

The introduction of a chlorine atom onto the pyrimidine ring has a profound impact on its chemical reactivity. Chlorine is an electron-withdrawing group, which makes the carbon atoms of the pyrimidine ring more electrophilic and susceptible to nucleophilic attack. numberanalytics.com Specifically, a chlorine atom at the 2- or 4-position of the pyrimidine ring is readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). wuxiapptec.comresearchgate.net This high reactivity makes 2-chloropyrimidines valuable intermediates for the synthesis of more complex pyrimidine derivatives, as the chlorine atom can be easily replaced with amino, hydroxyl, alkoxy, and other functional groups. researchgate.netorgsyn.org

Furthermore, the presence of a halogen atom can significantly influence the biological activity of a molecule. Halogens can alter a compound's lipophilicity, which affects its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity. tutorchase.comnih.gov

The ester group, in this case, an ethyl carboxylate, also plays a crucial role in the utility of this compound. The ester functionality serves several important purposes in organic synthesis and drug design:

Synthetic Handle: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or alcohols. ontosight.aiontosight.ai This provides another point of diversification for creating a library of new compounds.

Modulation of Physicochemical Properties: The presence of an ester group can influence a molecule's solubility, polarity, and ability to form hydrogen bonds, all of which are important factors for its behavior in biological systems. wiley-vch.deresearchgate.net

Prodrug Strategy: In drug development, carboxylic acid-containing drugs are sometimes converted to their ester forms to create prodrugs. The ester can mask the polar carboxylic acid group, improving the drug's oral bioavailability. Once absorbed into the body, the ester is cleaved by enzymes to release the active carboxylic acid. wiley-vch.de

Research Rationale for this compound

This compound is a molecule of interest due to its combination of a reactive chlorine atom and an ester functional group attached to the pyrimidine core. This arrangement of functional groups suggests its potential as a valuable intermediate in organic synthesis.

Identified Gaps in Current Literature on this compound

A thorough review of the existing scientific literature reveals a notable scarcity of detailed research specifically focused on this compound. While its isomeric counterpart, Ethyl 2-chloropyrimidine-5-carboxylate, has been more extensively studied and is recognized for its role in the synthesis of various bioactive compounds, the 4-carboxylate isomer remains largely uncharacterized in terms of its synthesis, reactivity, and potential applications. nbinno.comchemicalbook.com

This significant gap in the literature presents both a challenge and an opportunity for the scientific community. The lack of established synthetic protocols, detailed spectroscopic data, and explored reaction pathways for this compound hinders its broader application in synthetic and medicinal chemistry.

Potential Contributions of Further Research to Synthetic Methodology and Applications

Further investigation into this compound could provide significant contributions to the field of synthetic chemistry. The strategic placement of the carboxylate group at the 4-position, in conjunction with the chloro-substituent at the 2-position, offers a unique electronic and steric environment that could lead to novel reactivity and the development of new synthetic methodologies.

Research in this area could focus on several key aspects:

Development of Efficient Synthetic Routes: Establishing robust and high-yielding synthetic methods for this compound would be the first critical step to enabling its wider use.

Exploration of Reactivity: A systematic study of its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group, would unveil its potential as a versatile building block.

Synthesis of Novel Compound Libraries: Utilizing this compound as a scaffold could lead to the creation of diverse libraries of novel pyrimidine derivatives. These compounds could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

The insights gained from such studies would not only fill the current knowledge gap but also expand the toolbox of synthetic chemists, offering a new and valuable intermediate for the construction of complex molecules with potential applications in drug discovery and materials science.

Detailed Research Findings

As noted, specific research findings for this compound are limited. However, data for related and isomeric compounds can provide a useful reference point for future investigations.

Table 1: Physicochemical Properties of Related Pyrimidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 | C₇H₇ClN₂O₂ | 186.59 |

| 2-Chloropyrimidine (B141910) | 1722-12-9 | C₄H₃ClN₂ | 114.53 |

| 2-Chloropyrimidine-4-carboxylic acid | 144931-87-9 | C₅H₃ClN₂O₂ | 158.54 |

Table 2: Illustrative Synthetic Reactions of Chloro-Pyrimidines

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 2-Aminopyrimidine (B69317) | NaNO₂, HCl, -15°C to -10°C | 2-Chloropyrimidine | A common method for the introduction of a chlorine atom onto the pyrimidine ring. orgsyn.org |

| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline, reflux | Ethyl 2-chloropyrimidine-5-carboxylate | Demonstrates the conversion of a hydroxypyrimidine to a chloropyrimidine, a key transformation. chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNAFFKEIJSHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626387 | |

| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-00-7 | |

| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of Ethyl 2 Chloropyrimidine 4 Carboxylate

Nucleophilic Substitution Reactions at the C-2 Chlorine

The chlorine atom at the C-2 position of ethyl 2-chloropyrimidine-4-carboxylate is highly activated towards nucleophilic displacement. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Nitrogen-based nucleophiles readily react with this compound to displace the C-2 chlorine, forming a new carbon-nitrogen bond. This class of reactions is fundamental for the synthesis of various biologically active pyrimidine (B1678525) derivatives. oup.comacs.org

The reaction with primary and secondary amines is a common and efficient method for producing 2-aminopyrimidine (B69317) derivatives. oup.com These reactions are typically carried out by heating the chloropyrimidine with an amine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. acs.org Solvent-free conditions can also be employed, providing a greener synthetic route. oup.comacs.org The general transformation involves the direct replacement of the chlorine atom with the amine moiety.

Hydrazines also serve as potent nitrogen nucleophiles, reacting in a similar manner to amines to yield 2-hydrazinylpyrimidine derivatives. These products can be valuable precursors for the synthesis of fused heterocyclic systems. nih.gov Amides, being weaker nucleophiles than amines, may require more forcing conditions or specific catalytic activation to react effectively.

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type |

| Primary Amine (R-NH₂) | Triethylamine, 80-90 °C, solvent-free | Ethyl 2-(alkylamino)pyrimidine-4-carboxylate |

| Secondary Amine (R₂NH) | Reflux, Ethanol (B145695) | Ethyl 2-(dialkylamino)pyrimidine-4-carboxylate |

| Hydrazine (NH₂NH₂) | Reflux, Ethanol | Ethyl 2-hydrazinylpyrimidine-4-carboxylate |

For this compound, the substitution occurs selectively at the only available activated position, C-2. However, the principles of selective amination derived from studies on dichloropyrimidines are relevant to optimizing reaction efficiency. Research on 2,4-dichloropyrimidines shows that factors such as the choice of catalyst, solvent, and the nature of the amine can control reaction outcomes. researchgate.netrsc.org For instance, while many amination reactions proceed thermally, some may benefit from microwave irradiation to reduce reaction times and improve yields. researchgate.net Given the high reactivity of 2-chloropyrimidines toward nucleophilic attack, palladium catalysis, which is often used for N-arylation, is frequently unnecessary for these highly activated substrates. researchgate.netchemicalbook.com

Oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), can effectively displace the C-2 chlorine to form 2-alkoxy- and 2-aryloxypyrimidine derivatives, respectively. These reactions are typically performed by treating the chloropyrimidine with a pre-formed sodium or potassium salt of the desired alcohol or phenol. rsc.org The reaction of a related compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium phenoxide results in a normal substitution product, demonstrating the viability of this transformation. rsc.org Similarly, reaction with sodium methoxide (B1231860) has been shown to produce methoxy-substituted pyrimidines. rsc.org

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type |

| Sodium Alkoxide (NaOR) | DMF or Alcohol solvent, Heat | Ethyl 2-alkoxypyrimidine-4-carboxylate |

| Sodium Phenoxide (NaOAr) | DMF or DMSO, Heat | Ethyl 2-aryloxypyrimidine-4-carboxylate |

Sulfur-based nucleophiles are particularly potent due to the high polarizability and nucleophilicity of sulfur. mdpi.com Thiolate anions (RS⁻), generated from thiols by treatment with a base, readily react with this compound to afford 2-(alkylthio)- or 2-(arylthio)pyrimidine derivatives. This reaction pathway is confirmed by studies on analogous chloropyrimidines, where treatment with sodium thiophenoxide led to the expected substitution product. rsc.org These thioether-substituted pyrimidines are valuable intermediates, as the thioether group itself can be further oxidized or displaced.

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type |

| Sodium Thiolate (NaSR) | DMF, Room Temperature or Heat | Ethyl 2-(alkylthio)pyrimidine-4-carboxylate |

| Sodium Thiophenoxide (NaSAr) | DMF, Room Temperature or Heat | Ethyl 2-(arylthio)pyrimidine-4-carboxylate |

The introduction of a carbon-carbon bond at the C-2 position significantly expands the synthetic utility of the pyrimidine core. This can be achieved through reactions with cyanide ions or via transition-metal-catalyzed cross-coupling reactions with organometallic reagents.

Cyanation: The displacement of the C-2 chlorine with a cyanide group is a direct method to introduce a nitrile functionality, which is a versatile precursor for other groups like carboxylic acids or amines. The reaction of 2-chloropyrimidine (B141910) with sodium cyanide, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), proceeds under mild conditions to yield 2-cyanopyrimidine (B83486) in nearly quantitative yield. chimia.ch This method is applicable for the large-scale synthesis of cyanopyrimidines. chimia.ch

Organometallic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with aryl halides. Chloropyrimidines are excellent substrates for these transformations.

Suzuki Coupling: This reaction pairs the chloropyrimidine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. It is an efficient method for synthesizing 2-aryl- or 2-vinylpyrimidine (B1277554) derivatives. mdpi.comnih.govnih.gov

Stille Coupling: In this reaction, an organotin reagent (organostannane) is coupled with the chloropyrimidine. The Stille reaction is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Sonogashira Coupling: This reaction allows for the direct introduction of an alkyne moiety by coupling the chloropyrimidine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.org

Grignard Reagents: Cross-coupling can also be achieved with Grignard reagents (RMgX). These reactions are often catalyzed by nickel or cobalt complexes to yield 2-alkyl or 2-aryl pyrimidines. oup.comresearchgate.net

Table 4: Examples of C-C Bond Forming Reactions

| Reaction Name | Carbon Nucleophile | Catalyst System (Typical) | Product Type |

| Cyanation | Sodium Cyanide (NaCN) | DABCO | Ethyl 2-cyanopyrimidine-4-carboxylate |

| Suzuki Coupling | Arylboronic Acid (ArB(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Ethyl 2-arylpyrimidine-4-carboxylate |

| Stille Coupling | Organostannane (ArSnBu₃) | Pd(PPh₃)₄ | Ethyl 2-arylpyrimidine-4-carboxylate |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Ethyl 2-alkynylpyrimidine-4-carboxylate |

| Kumada-Corriu Coupling | Grignard Reagent (ArMgBr) | Ni or Co complex (e.g., Ni(dppp)Cl₂) | Ethyl 2-arylpyrimidine-4-carboxylate |

Reactivity with Nitrogen Nucleophiles (e.g., amines, hydrazines, amides)

Transformations of the Ester Moiety at C-4

The conversion of the ethyl ester to the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid, is a fundamental transformation. chemimpex.com This hydrolysis can be achieved under either acidic or basic conditions. mnstate.eduwjec.co.uk

Acid-Catalyzed Hydrolysis : The ester is heated with a dilute acid, such as hydrochloric acid (HCl), in the presence of water. The reaction is an equilibrium process, and using a large excess of water drives it toward the formation of the carboxylic acid. mnstate.edulibretexts.org

Base-Mediated Hydrolysis (Saponification) : A more common and generally irreversible method involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH). mnstate.eduwjec.co.uk This reaction produces the sodium salt of the carboxylic acid. A subsequent acidification step with a strong acid is required to protonate the carboxylate salt and yield the final 2-chloropyrimidine-4-carboxylic acid. wjec.co.uklibretexts.org

This carboxylic acid derivative is a key intermediate for synthesizing various pharmaceuticals, including antiviral and anticancer agents. chemimpex.com

Table 1: General Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | Dilute HCl or H₂SO₄, Water | Heat (Reflux) | 2-chloropyrimidine-4-carboxylic acid |

The ethyl ester can be converted into a variety of amides by reaction with ammonia (B1221849) or primary/secondary amines. This reaction, known as aminolysis or amidation, typically requires heating the ester with the desired amine. The process can sometimes be facilitated by catalysts. The resulting product, 2-chloropyrimidine-4-carboxamide, and its N-substituted derivatives are important intermediates in medicinal chemistry. chemimpex.com These carboxamides serve as building blocks for more complex bioactive molecules, including potential antiviral and anticancer agents. chemimpex.com

Table 2: Amidation of this compound

| Reagent | Product | Significance |

|---|---|---|

| Ammonia (NH₃) | 2-chloropyrimidine-4-carboxamide | Precursor for pharmaceuticals chemimpex.com |

| Primary Amine (R-NH₂) | N-substituted-2-chloropyrimidine-4-carboxamide | Building block for targeted therapies |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.comresearchgate.net For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound. This method allows for the synthesis of a variety of esters from the parent ethyl ester, which can be useful for modifying the solubility or reactivity of the molecule. organic-chemistry.org

Table 3: Transesterification Reaction Parameters

| Catalyst Type | Example Catalyst | Conditions | Purpose |

|---|---|---|---|

| Acid | H₂SO₄, Sc(OTf)₃ | Heat in excess alcohol (e.g., Methanol) | Creates different ester derivatives (e.g., methyl ester) organic-chemistry.org |

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orglibretexts.orgopenstax.org The reaction involves the addition of two hydride ions to the carbonyl carbon, ultimately forming 2-chloro-4-(hydroxymethyl)pyrimidine after an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orgopenstax.orgsavemyexams.com

Reduction to Aldehyde : The partial reduction of an ester to an aldehyde is more challenging because aldehydes are more reactive than esters towards many reducing agents. libretexts.org However, by using a sterically hindered and less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C), the reaction can often be stopped at the aldehyde stage, yielding 2-chloropyrimidine-4-carbaldehyde. libretexts.org

Table 4: Reduction of the Ester Moiety

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF2. Aqueous workup savemyexams.com |

Cross-Coupling Reactions

The chlorine atom at the C-2 position serves as a leaving group, enabling various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.com this compound can undergo this reaction at the C-2 position to introduce various aryl and heteroaryl substituents.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the C-Cl bond to a Pd(0) catalyst. mdpi.com This is followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com Studies on related dichloropyrimidines have shown that the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com This reaction provides a direct route to 2-aryl- or 2-heteroaryl-pyrimidine-4-carboxylates, which are scaffolds of interest in medicinal chemistry.

Table 5: Key Components of Suzuki-Miyaura Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ researchgate.net |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net |

| Boronic Acid | Provides the new aryl/heteroaryl group | Phenylboronic acid, Thiopheneboronic acid |

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a powerful tool for the derivatization of halo-heterocycles. organic-chemistry.orglibretexts.org While specific examples of Heck reactions on this compound are not extensively documented in the reviewed literature, the reactivity of similar chloropyrimidines suggests its potential as a substrate. For instance, the Heck reaction has been successfully employed in the synthesis of 2,4-diaminopyrimidine-based antibiotics, demonstrating its utility on highly functionalized pyrimidine cores. nih.gov In a study on 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine, microwave-assisted Heck coupling with various alkenes provided the desired products in improved yields compared to conventional heating methods. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org Key parameters that influence the outcome of the Heck reaction include the choice of palladium catalyst, ligands, base, and solvent.

Table 1: Representative Conditions for Heck Coupling Reactions on Functionalized Pyrimidines nih.gov

| Entry | Pyrimidine Substrate | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | (±)-1-(1-phenyl-1H-phthalazin-2-yl)prop-2-en-1-one | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | 150 (Microwave) | 75 |

| 2 | 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | (±)-1-(1-(4-chlorophenyl)-1H-phthalazin-2-yl)prop-2-en-1-one | (Ph₃P)₂PdCl₂ | N-ethylpiperidine | DMF | 150 (Microwave) | 82 |

Based on these findings, it is anticipated that this compound would undergo Heck coupling at the C2 position with various alkenes under similar palladium-catalyzed conditions. The electron-withdrawing nature of the ester group at C4 may influence the reactivity of the C2-chloro group.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Heck reaction, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions offer versatile pathways for the introduction of aryl, alkynyl, and amino functionalities, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide and is one of the most widely used cross-coupling methods. rsc.org Studies on 2,4-dichloropyrimidines have shown that Suzuki-Miyaura coupling preferentially occurs at the C4 position. mdpi.com For instance, the reaction of 2,4-dichloropyrimidine (B19661) with arylboronic acids under microwave irradiation using a Pd(PPh₃)₄ catalyst regioselectively yields C4-substituted products in good to excellent yields. mdpi.comresearchgate.net This high regioselectivity is attributed to the greater electrophilicity of the C4 position in 2,4-dichloropyrimidines. nih.gov Given this precedent, it is expected that the C2-chloro group of this compound would readily undergo Suzuki-Miyaura coupling.

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids mdpi.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield of 4-Aryl-2-chloropyrimidine (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 85 |

| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | 92 |

Sonogashira Coupling: The Sonogashira reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is valuable for the synthesis of arylalkynes. While Sonogashira reactions on 2,4-dihalopyrimidines have shown less pronounced regioselectivity between the C2 and C4 positions compared to Suzuki coupling, it remains a viable method for the alkynylation of chloropyrimidines. acs.org The reaction conditions, including the choice of catalyst, copper source, base, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov The reaction has broad applicability and is tolerant of a wide range of functional groups. libretexts.org In the context of 2,4-dichloropyrimidines, regioselective Buchwald-Hartwig amination has been achieved, often favoring substitution at the C4 position. acs.org However, the selectivity can be influenced by the nature of the amine and the reaction conditions. For this compound, this reaction would provide a direct route to 2-amino-pyrimidine-4-carboxylate derivatives.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene. wikipedia.orgbhu.ac.in The presence of two nitrogen atoms deactivates the ring towards attack by electrophiles. researchgate.net Electrophilic substitution, when it does occur, preferentially takes place at the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. slideshare.net

For electrophilic substitution to proceed on the pyrimidine ring of this compound, the presence of activating groups would likely be necessary. researchgate.net The chlorine atom at C2 and the ester group at C4 are both electron-withdrawing, further deactivating the ring and making electrophilic substitution challenging. Reactions such as nitration, halogenation, or sulfonation on the pyrimidine core of this molecule would likely require harsh conditions and may result in low yields. wikipedia.org The reactivity can be enhanced by converting the pyrimidine to its N-oxide, which increases the electron density of the ring system. bhu.ac.in

Chemo- and Regioselectivity in Multi-functionalized Pyrimidines

The presence of multiple reactive sites in derivatives of this compound gives rise to considerations of chemo- and regioselectivity. In palladium-catalyzed cross-coupling reactions involving dihalopyrimidines, the relative reactivity of the halogen atoms is a key determinant of the reaction outcome.

In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position. nih.govacs.org This has been attributed to the greater electrophilicity of the C4 position. nih.gov This inherent reactivity difference allows for sequential, regioselective functionalization of the pyrimidine ring. For example, a Suzuki-Miyaura coupling can be performed selectively at the C4 position, leaving the C2-chloro group intact for subsequent derivatization via a different cross-coupling reaction or nucleophilic substitution. mdpi.com

The nature of the substituents on the pyrimidine ring can also influence the regioselectivity. Electron-donating groups can alter the electron distribution in the ring and affect the relative reactivity of the different positions. Conversely, the electron-withdrawing ester group in this compound is expected to enhance the reactivity of the C2-chloro group towards nucleophilic attack and palladium-catalyzed reactions compared to an unsubstituted 2-chloropyrimidine.

Advanced Spectroscopic and Computational Analyses in Ethyl 2 Chloropyrimidine 4 Carboxylate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural and dynamic analysis of ethyl 2-chloropyrimidine-4-carboxylate. Its versatility allows for applications ranging from real-time reaction monitoring to detailed structural elucidation and quantitative analysis.

The synthesis of pyrimidine (B1678525) derivatives, including this compound, often involves complex reaction pathways with transient intermediates. Traditional analytical methods may fail to capture these fleeting species, leaving gaps in the understanding of the reaction mechanism. Real-time, multidimensional NMR spectroscopy has emerged as a powerful tool to overcome this challenge. By enabling the rapid acquisition of two-dimensional (2D) NMR spectra, researchers can monitor chemical changes as they occur. nih.gov

This technique allows for the direct observation and assignment of transient intermediates formed during the synthesis, as well as the quantification of their formation kinetics. nih.gov For instance, in related pyrimidine syntheses, real-time 2D NMR has been used to track the evolution of cross-peaks corresponding to different chemical species over the course of the reaction. This provides invaluable insights into the mechanistic routes involved in the formation of the pyrimidine ring. nih.gov The ability to collect complete 2D NMR datasets on a timescale compatible with the reaction progress opens up unique opportunities for a more profound understanding of the synthesis of complex molecules like this compound. nih.gov

The definitive structural confirmation of this compound and its reaction products is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques. These methods provide a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. For this compound, this includes signals for the aromatic protons on the pyrimidine ring and the ethyl ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign specific protons to their positions in the structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the pyrimidine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl group.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY experiments reveal correlations between protons that are coupled to each other, helping to identify adjacent protons.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

HMBC experiments reveal correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, especially for confirming the substitution pattern on the pyrimidine ring.

The following table provides a representative example of ¹H and ¹³C NMR data for a related pyrimidine derivative, illustrating the type of information obtained from these analyses.

| Technique | Atom | Chemical Shift (δ, ppm) |

| ¹H NMR | Ar-H | 7.60-8.02 |

| -CH=N- | 8.37 | |

| -N-NH-C- | 12.63 | |

| ¹³C NMR | -CH₃ | 14.6 |

| -OCH₂- | 60.9 | |

| Ar-C | 120.2-147.9 | |

| -CH=N- | 137.6 | |

| C=O | 161.7 | |

| Data adapted from a study on a related heterocyclic compound for illustrative purposes. researchgate.net |

Beyond structural elucidation, NMR spectroscopy can be utilized for quantitative analysis (qNMR). This application is valuable for determining the purity of this compound samples and for quantifying the components in a reaction mixture. By integrating the signals of specific protons and comparing them to an internal standard of known concentration, a precise and accurate measurement of the analyte's concentration can be obtained without the need for a calibration curve.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is widely used in the analysis of this compound for molecular weight determination, elemental composition analysis, and impurity profiling.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govpnnl.gov This capability allows for the confident identification of this compound and its derivatives. nih.gov The high resolving power of HRMS instruments enables the differentiation of ions with very similar masses, which is essential for unambiguous formula assignment. pnnl.gov For instance, in the analysis of a related compound, HRMS was used to obtain the exact mass, confirming the molecular formula. researchgate.net This level of certainty is invaluable in both research and quality control settings. nih.gov

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 321.9680 | 321.9680 |

| [M+Na]⁺ | 343.0700 | 343.0700 |

| Illustrative HRMS data for a related heterocyclic compound. researchgate.net |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chimia.ch This makes it an ideal tool for monitoring the progress of reactions involving this compound and for identifying and quantifying impurities. chimia.chresearchgate.net

In reaction monitoring, LC-MS/MS can be used to track the consumption of reactants and the formation of products over time. nih.gov This provides valuable kinetic data and helps in optimizing reaction conditions.

For impurity profiling, the LC component separates the main compound from any byproducts or degradation products. chimia.ch The mass spectrometer then provides mass information for each separated component. By employing tandem mass spectrometry (MS/MS), precursor ions of interest can be fragmented to produce a characteristic fragmentation pattern, which aids in the structural elucidation of unknown impurities. chimia.chmdpi.com This comprehensive approach is essential for ensuring the purity and quality of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The key functional groups—the pyrimidine ring, the ethyl ester, and the chloro substituent—give rise to distinct peaks. The carbonyl group (C=O) of the ethyl ester is one of the most prominent features, typically appearing as a strong, sharp absorption band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also readily identifiable, usually found in the 1200-1300 cm⁻¹ range.

Vibrations associated with the pyrimidine ring include C=C and C=N stretching modes, which are expected to appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹, while the C-H stretching of the ethyl group's aliphatic chain appears just below this value. The C-Cl stretching vibration is generally found in the fingerprint region, typically between 600 and 800 cm⁻¹, though its identification can sometimes be complicated by the presence of other absorptions.

A detailed assignment of the principal vibrational frequencies, based on data from similar pyrimidine derivatives, provides a comprehensive understanding of the molecule's vibrational modes.

Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 | C-H Stretch | Pyrimidine Ring | Medium |

| 2980-2900 | C-H Stretch | Ethyl Group (-CH₃, -CH₂) | Medium |

| 1720-1740 | C=O Stretch | Ester Carbonyl | Strong |

| 1550-1580 | C=N Stretch | Pyrimidine Ring | Strong |

| 1400-1500 | C=C Stretch | Pyrimidine Ring | Medium-Strong |

| 1200-1300 | C-O Stretch | Ester | Strong |

| 700-800 | C-Cl Stretch | Chloro Group | Medium-Strong |

Computational Chemistry and In Silico Studies

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of molecular structure, reactivity, and potential biological activity at the electronic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. researchgate.netphyschemres.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule. Key electronic descriptors such as ionization potential, electron affinity, chemical potential (μ), chemical hardness (η), and electrophilicity (ω) can be derived. mdpi.com These parameters are crucial for understanding the molecule's stability and reactivity. For instance, a higher chemical hardness suggests lower reactivity and greater kinetic stability.

Table 2: Typical Electronic Properties of Pyrimidine Derivatives Calculated by DFT

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

| Electrophilicity (ω) | μ² / 2η | 1.5 to 2.5 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is an in silico technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. researchgate.net For this compound and its derivatives, docking studies can elucidate potential mechanisms of action by identifying key binding interactions within the active site of a receptor. nih.gov Pyrimidine derivatives are frequently studied as inhibitors of kinases, dihydrofolate reductase, or other enzymes implicated in diseases like cancer and bacterial infections. researchgate.netnih.gov

Docking simulations typically reveal that the pyrimidine core can form hydrogen bonds with amino acid residues, while the ester and chloro substituents can engage in hydrophobic or halogen-bonding interactions. rsc.org The binding affinity is quantified by a docking score, which helps in ranking potential drug candidates.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming the stability of the predicted binding mode and the persistence of key intermolecular interactions.

Prediction of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. For this compound, the regions of most negative potential (typically colored red or yellow) are expected to be located around the electronegative nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the ester group. These sites are susceptible to electrophilic attack and are key locations for hydrogen bonding. researchgate.net Regions of positive potential (blue) are typically found around the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity. mdpi.com For this compound, the HOMO is likely distributed over the pyrimidine ring, while the LUMO may also be centered on the ring, particularly on the C=O and C=N bonds.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. acs.org For pyrimidine derivatives, SAR studies have shown that substituents at positions 2, 4, and 5 of the ring are critical for modulating activity.

Computational SAR approaches can be used to build models that correlate structural features with activity. For the this compound scaffold, modifications can be systematically evaluated. For example, replacing the 2-chloro group with different amines or other functional groups can significantly alter binding affinity and selectivity for a biological target. acs.org Similarly, modifying the ethyl ester at the 4-position can impact potency and pharmacokinetic properties. These studies often reveal that specific steric and electronic properties are required for optimal interaction with a target, guiding the design of more potent and selective analogs. acs.org

Green Metric Calculations for Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis to minimize environmental impact. Green metrics provide a quantitative framework for evaluating the sustainability of a chemical process. For the synthesis of this compound, several metrics can be calculated.

A common synthesis route might involve the reaction of a precursor like ethyl 2,4-dichloropyrimidine-5-carboxylate with a reducing agent. chemicalbook.com However, more modern and greener approaches aim to reduce waste and use less hazardous materials. nus.edu.sg

Key green metrics include:

Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. It is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%.

E-Factor (Environmental Factor): This is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.

By analyzing the synthesis of this compound through these metrics, researchers can identify areas for improvement, such as using catalytic rather than stoichiometric reagents, employing safer solvents, or designing one-pot reactions to reduce processing steps and waste generation. mdpi.com

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can profoundly influence its biological activity. researchgate.net Future research will increasingly focus on the development of asymmetric synthetic routes to produce chiral derivatives of ethyl 2-chloropyrimidine-4-carboxylate. The pyrimidine (B1678525) core offers multiple avenues for introducing stereocenters, either on the heterocyclic ring itself or on substituents attached to it.

Strategies are being explored that involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of reactions. researchgate.netrsc.org For instance, asymmetric hydrogenation or alkylation at the pyrimidine ring could generate chiral centers directly. Alternatively, coupling reactions at the C2 or C4 positions with chiral nucleophiles or building blocks can lead to a diverse library of enantiopure compounds. The development of these methods is critical for creating highly specific and potent therapeutic agents with improved pharmacological profiles.

Flow Chemistry and Continuous Processing for Scalable Production

To meet the growing demand for pyrimidine-based compounds in the pharmaceutical industry, scalable and efficient manufacturing processes are essential. Flow chemistry and continuous processing have emerged as powerful technologies that offer significant advantages over traditional batch synthesis, including enhanced safety, better process control, improved heat and mass transfer, and higher yields. nih.govd-nb.inforesearchgate.net

The application of continuous flow technology to the synthesis of this compound and its derivatives is a key area of future research. nus.edu.sgrsc.org Multi-step syntheses can be telescoped into a single, continuous operation, minimizing the need for isolating and purifying intermediates. mdpi.com This approach not only accelerates the production process but also reduces waste and energy consumption, aligning with the principles of green chemistry. researchgate.net Patents have already been filed for the continuous synthesis of related 2-chloropyrimidine-4-carboxylic acid compounds, indicating a strong industrial interest in this area. nus.edu.sg The development of robust flow chemistry protocols will be crucial for the cost-effective and sustainable large-scale production of these valuable intermediates.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline. mednexus.orgnih.gov These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification and optimization of drug candidates. premierscience.comastrazeneca.com

In the context of this compound, AI and ML algorithms can be employed to design virtual libraries of derivatives and screen them against various biological targets. nih.gov By predicting structure-activity relationships (SAR), these models can guide synthetic efforts toward molecules with the highest potential for therapeutic efficacy. nih.gov For example, computational studies have already been used to identify diaryl pyrimidine derivatives as potential inhibitors for targets associated with COVID-19. nih.gov As more experimental data becomes available, the predictive power of these models will continue to improve, enabling the rapid and cost-effective discovery of new drugs based on the pyrimidine scaffold.

Exploration of Novel Reaction Mechanisms and Pathways

While the fundamental reactivity of this compound is well-understood, there remains significant scope for discovering novel reaction mechanisms and synthetic pathways. The reactive chlorine atom and ester group provide handles for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and condensations. nbinno.comnbinno.comrsc.org

Future research will delve into more unconventional transformations to further functionalize the pyrimidine core. This includes exploring radical reactions, such as the Minisci reaction, which has been successfully applied to the synthesis of related 5-halopyrimidine-4-carboxylic acid esters. ucla.edu Additionally, investigating cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials is a promising avenue. researchgate.net A deeper understanding of the underlying reaction mechanisms will enable chemists to design more efficient and selective syntheses, expanding the accessible chemical space for derivatives of this compound.

Multi-targeting Approaches for Complex Diseases

Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and infectious diseases, often involve multiple biological pathways. researchgate.net Consequently, drugs that can simultaneously modulate several targets—a concept known as polypharmacology—are gaining increasing attention. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, polymerases, and receptors. nih.govnih.gov

Derivatives of this compound are ideal candidates for the design of multi-targeting agents. By strategically modifying the substituents at various positions on the pyrimidine ring, it is possible to create compounds that bind to multiple, distinct protein targets. nih.gov This approach could lead to the development of more effective therapies with a reduced likelihood of drug resistance. For example, a single pyrimidine-based compound could be designed to inhibit both a key enzyme in a cancer cell and a protein involved in angiogenesis, attacking the disease on multiple fronts. This multi-targeted drug design strategy represents a paradigm shift in treating complex human diseases. researchgate.net

Q & A

Q. How can computational modeling predict the compound’s interactions with biological targets?

Q. What mechanistic insights explain the compound’s role in multicomponent reactions (e.g., Suzuki coupling)?

- Reaction Pathways : The chlorine atom acts as a leaving group in palladium-catalyzed cross-couplings. In situ IR spectroscopy tracks intermediate formation (e.g., boronate esters) .

- Kinetic Studies : Use stopped-flow NMR to determine rate constants and propose catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.